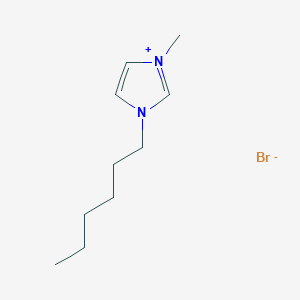

1-Hexyl-3-methylimidazolium Bromide

Overview

Description

1-Hexyl-3-methylimidazolium Bromide is a chemical compound with the molecular formula C10H19BrN2 and a molecular weight of 247.18 g/mol . It belongs to the class of imidazolium-based ionic liquids, which are known for their unique properties such as low volatility, high thermal stability, and excellent solvation abilities . This compound is often used in various scientific and industrial applications due to its versatile nature.

Preparation Methods

1-Hexyl-3-methylimidazolium Bromide can be synthesized through a straightforward reaction between 1-methylimidazole and 1-bromohexane . The reaction typically occurs in an organic solvent such as acetonitrile or ethanol, under reflux conditions for several hours. The product is then purified through recrystallization or column chromatography to achieve high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .

Chemical Reactions Analysis

1-Hexyl-3-methylimidazolium Bromide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

Oxidation and Reduction: The imidazolium ring can undergo redox reactions under specific conditions.

Complex Formation: It can form complexes with metal ions, which are useful in catalysis and other applications.

Common reagents used in these reactions include strong nucleophiles like sodium azide or potassium cyanide for substitution, and oxidizing agents like hydrogen peroxide for oxidation reactions . The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

1-Hexyl-3-methylimidazolium Bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Hexyl-3-methylimidazolium Bromide exerts its effects is primarily through its ionic nature. The imidazolium cation interacts with various molecular targets, stabilizing transition states and facilitating reactions . In electrochemical applications, it enhances ionic conductivity and stability, improving the performance of devices like supercapacitors .

Comparison with Similar Compounds

1-Hexyl-3-methylimidazolium Bromide can be compared with other imidazolium-based ionic liquids such as:

1-Ethyl-3-methylimidazolium Bromide: Similar in structure but with a shorter alkyl chain, affecting its solvation properties and viscosity.

1-Octyl-3-methylimidazolium Bromide: Has a longer alkyl chain, which can enhance hydrophobic interactions but may increase viscosity.

1-Hexyl-3-methylimidazolium Chloride: Similar in structure but with a different anion, which can influence its solubility and reactivity.

The uniqueness of this compound lies in its balance of hydrophobic and hydrophilic properties, making it versatile for various applications .

Properties

IUPAC Name |

1-hexyl-3-methylimidazol-3-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N2.BrH/c1-3-4-5-6-7-12-9-8-11(2)10-12;/h8-10H,3-7H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGSUDDILQRFOKZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C=C[N+](=C1)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047925 | |

| Record name | 1-Hexyl-3-methylimidazolium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85100-78-3 | |

| Record name | 1-Hexyl-3-methylimidazolium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hexyl-3-methylimidazolium bromide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49DC5Q958J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1-Hexyl-3-methylimidazolium Bromide?

A1: The molecular formula of this compound is C10H19BrN2, and its molecular weight is 247.19 g/mol.

Q2: How can this compound be characterized spectroscopically?

A2: this compound can be characterized using various spectroscopic techniques, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the structure and dynamics of the ionic liquid. Both 1H and 13C NMR spectra can be used to analyze the compound. [, , , ]

- Fourier Transform Infrared (FTIR) Spectroscopy: Reveals the functional groups present in the molecule and helps identify characteristic vibrational modes. [, , , ]

- Raman Spectroscopy: Complementary to FTIR, provides information about molecular vibrations and can be particularly useful in studying the structure of ionic liquids. []

Q3: What is the thermal stability of this compound?

A3: this compound is thermally stable over a relatively wide temperature range, making it suitable for various applications. Thermogravimetric analysis can be used to determine its thermal decomposition behavior. []

Q4: Is this compound compatible with different solvents and materials?

A4: this compound exhibits varying miscibility and interactions with different solvents and materials.

- Water: It is miscible with water at lower concentrations but can exhibit phase separation at higher concentrations. [, , ]

- Polymers: Its interactions with polymers like polyethylene oxide (PEO) can induce structural reorganization in the ionic liquid, potentially impacting its properties. []

Q5: How does temperature affect the properties of this compound?

A5: Temperature significantly influences the physicochemical properties of this compound:

- Viscosity: Its viscosity decreases exponentially with increasing temperature, a common characteristic of ionic liquids. This property can be monitored using techniques like piezoelectric sensors. [, ]

- Conductivity: Its conductivity increases with increasing temperature due to enhanced ionic mobility. [, , ]

- Density: Its density decreases with increasing temperature, typical of most liquids. [, ]

Q6: What are the catalytic properties of this compound?

A6: this compound can act as a solvent and, in some cases, a catalyst or co-catalyst in various organic reactions.

- Heck Reaction: It facilitates the coupling of aryl halides with alkenes, such as styrene, to form stilbenes under microwave irradiation, often in conjunction with palladium catalysts. [, ]

- Suzuki Reaction: It serves as an efficient solvent for the coupling of aryl halides with phenylboronic acid to produce biphenyls, again commonly employing palladium catalysts and microwave irradiation. []

- Dehydration Reactions: It promotes the dehydration of benzyl alcohols to generate alkenes under microwave irradiation, potentially eliminating the need for harsh acids. []

- Decarboxylation Reactions: It acts as a solvent and potential catalyst in decarboxylation reactions, providing a greener alternative to conventional methods. []

Q7: Can this compound be used for the extraction of specific compounds?

A7: Yes, this compound has shown promise in extraction processes:

- Lactic Acid Recovery: It can selectively extract lactic acid from complex mixtures like wine, offering a potential route for resource recovery from organic waste. []

- Natural Product Extraction: Studies have explored its use in extracting valuable compounds like oxyresveratrol from Morus alba roots [] and trans-resveratrol from Gnetum gnemon seeds using microwave-assisted extraction. []

- Aconitum Alkaloid Extraction: It can be employed in an aqueous two-phase system for the extraction of aconitum alkaloids from Aconitum carmichaeli roots. []

Q8: How does this compound behave in aqueous solutions?

A8: The behavior of this compound in water is complex and depends on factors like concentration and the presence of other solutes.

- Micelle Formation: Above a certain concentration (critical micelle concentration), it can form aggregates (micelles) in water. [, ]

- Counterion Distribution: The bromide ions (Br-) can interact with water molecules or associate with the imidazolium cation. The distribution of these counterions at interfaces, like the air/water surface, influences the surface properties of the solution. [, ]

- Solute Interactions: It can interact with other solutes in aqueous solutions, impacting their solubility and aggregation behavior. [, , , , ]

Q9: Can computational methods be used to study this compound?

A9: Yes, computational chemistry techniques are valuable tools for investigating the properties and behavior of this compound.

- Molecular Dynamics (MD) Simulations: MD simulations can be used to study its liquid structure, dynamics, and interactions with other molecules. [, , ]

- Quantum Chemical Calculations: Quantum chemical calculations can provide insights into electronic structure, bonding, and interactions with solutes like acetone. []

Q10: What is known about the toxicity of this compound?

A10: While this compound offers potential advantages as a greener solvent, understanding its toxicological profile is crucial.

- Ecotoxicity: Studies on Daphnia magna embryos suggest that it exhibits embryo-toxic effects with concentration and developmental stage sensitivity. []

- Toxicity to Caenorhabditis elegans: Research has explored its toxicity to Caenorhabditis elegans, examining potential synergistic effects when combined with other pollutants like copper and pesticides. []

Q11: Can this compound be recycled?

A11: Recycling this compound is crucial for its sustainability.

- Lactic Acid Extraction: Studies have shown that it can be successfully recovered and reused in lactic acid extraction processes, potentially improving the environmental footprint of such applications. []

Q12: Are there alternatives to this compound?

A12: Yes, the search for greener and more efficient solvents continues, leading to the exploration of alternatives:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[4-[4-(4-chlorophenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide](/img/structure/B126988.png)

![methyl 1H-benzo[d]imidazole-5-carboxylate sulfate](/img/structure/B126992.png)

![[4-(4-Fluorophenyl)phenyl]methanol](/img/structure/B127013.png)

![trans-1-[2-(Hydroxymethyl)cyclopropyl]ethanone](/img/structure/B127029.png)

![2-(2,4-Dichlorobenzyl)-1H-benzo[d]imidazole](/img/structure/B127031.png)